



# Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Latromotide

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Compound of Interest		
Compound Name:	Latromotide	
Cat. No.:	B608481	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Latromotide** is a synthetic peptide therapeutic currently under investigation for its potential biological activities. As with all peptide-based pharmaceuticals, ensuring the purity, identity, and quantity of the active pharmaceutical ingredient (API) is critical for safety and efficacy. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used analytical technique for the characterization and quality control of peptides.[1][2] Its high resolving power allows for the separation of the main peptide from closely related impurities, such as deletion sequences, diastereomers, or oxidized and deamidated forms.[1][3]

This application note details a robust RP-HPLC method for the quantitative analysis and purity assessment of **Latromotide**. The method utilizes a C18 stationary phase with a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent to ensure sharp, symmetrical peaks.[1] The protocol is suitable for routine quality control, stability testing, and formulation development of **Latromotide**.

# **Experimental Protocols**

1. Instrumentation and Materials



- System: Agilent 1260 Infinity II LC System, Waters ACQUITY UPLC H-Class System, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV or Diode Array Detector (DAD).
- Column: A C18 reversed-phase column with wide pores (e.g., 300 Å) is recommended for optimal peptide analysis.
  - Example: Waters XBridge Peptide BEH C18 Column, 300Å, 3.5 μm, 4.6 x 150 mm.
- Reagents:
  - o Acetonitrile (ACN), HPLC grade or higher.
  - Water, HPLC grade or Type I ultrapure.
  - Trifluoroacetic acid (TFA), HPLC grade, >99.5% purity.
  - Latromotide Reference Standard.
- 2. Chromatographic Conditions

The separation is achieved using a gradient elution method.



Parameter	Setting	
Mobile Phase A	0.1% (v/v) TFA in Water	
Mobile Phase B	0.1% (v/v) TFA in Acetonitrile	
Gradient Program	15% to 55% B over 20 minutes	
55% to 95% B over 2 minutes		
Hold at 95% B for 3 minutes		
95% to 15% B over 1 minute		
Hold at 15% B for 4 minutes (equilibration)		
Flow Rate	1.0 mL/min	
Column Temperature	40 °C	
Injection Volume	10 μL	
Detection Wavelength	220 nm	
Run Time	30 minutes	

#### 3. Standard and Sample Preparation

- Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of
   Latromotide Reference Standard and transfer to a 10 mL volumetric flask. Dissolve in and
   dilute to volume with Mobile Phase A. Sonicate for 2 minutes if necessary to ensure
   complete dissolution.
- Working Standard Solutions: Prepare a series of working standards (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL) by diluting the stock solution with Mobile Phase A. These will be used to establish the linearity of the method.
- Sample Preparation: Dissolve the **Latromotide** drug substance or product in Mobile Phase A to achieve a nominal concentration of 0.5 mg/mL. Filter the solution through a 0.22 μm syringe filter before injection.



## **Data Presentation**

#### System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. A solution of 0.5 mg/mL **Latromotide** is injected six times.

Table 1: System Suitability Test (SST) Results

Parameter	Acceptance Criteria	Result (Average, n=6)
Retention Time (RT)	RSD ≤ 1.0%	15.25 min
Peak Area	RSD ≤ 2.0%	2,450,150
Tailing Factor (T)	0.8 ≤ T ≤ 1.5	1.15
Theoretical Plates (N)	≥ 5000	18,500

#### Method Validation

The method was validated for linearity, precision, and accuracy according to standard guidelines.

#### Linearity

The linearity was evaluated by analyzing the five working standard solutions in triplicate. The calibration curve was generated by plotting the mean peak area against the concentration.

#### Table 2: Linearity of Latromotide



Concentration (mg/mL)	Mean Peak Area (n=3)
0.05	243,500
0.10	490,100
0.25	1,224,500
0.50	2,455,000
1.00	4,915,200
Correlation Coefficient (r²)	≥ 0.999

#### Precision and Accuracy

Accuracy and precision were assessed by analyzing quality control (QC) samples at three concentration levels (Low, Mid, High) on the same day (intra-day) and on three different days (inter-day).

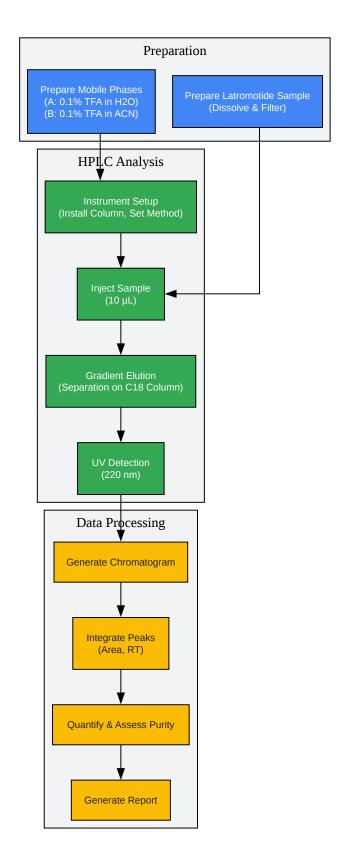
Table 3: Intra-day and Inter-day Precision and Accuracy

Concentration (mg/mL)	Measured Conc. (mg/mL, Mean)	Accuracy (% Recovery)	Precision (% RSD, n=6)
Intra-day			
0.06 (Low QC)	0.059	98.3%	1.8%
0.40 (Mid QC)	0.405	101.3%	1.1%
0.80 (High QC)	0.791	98.9%	0.9%
Inter-day			
0.06 (Low QC)	0.061	101.7%	2.5%
0.40 (Mid QC)	0.398	99.5%	1.9%
0.80 (High QC)	0.809	101.1%	1.5%

## **Visualizations**



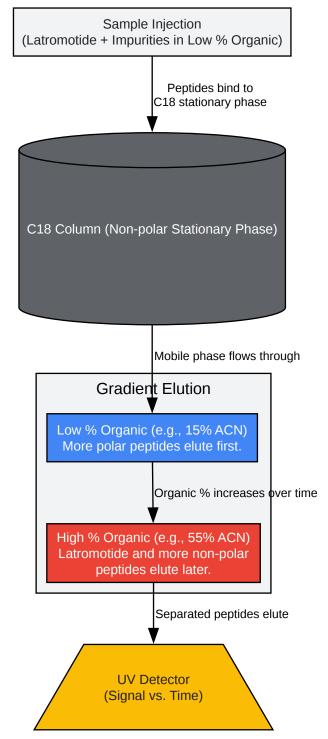
The following diagrams illustrate the experimental workflow and the underlying separation principle.





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Caption: Workflow for the HPLC analysis of Latromotide.



Principle of Reversed-Phase Chromatography for Peptides

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Caption: Separation principle of peptides by RP-HPLC.

### Conclusion

The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise for the quantification and purity determination of **Latromotide**. The system suitability results confirm the stability and reliability of the chromatographic system. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for the routine analysis of **Latromotide** drug substance and associated formulations.

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